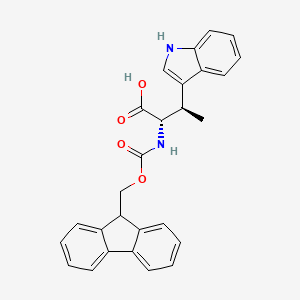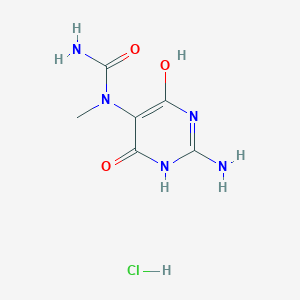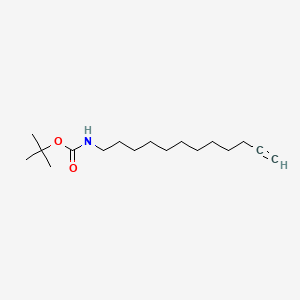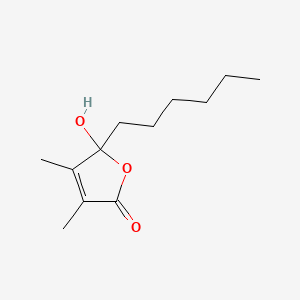![molecular formula C15H15N5O2 B14011354 Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate CAS No. 54798-27-5](/img/structure/B14011354.png)
Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate is a complex organic compound characterized by its unique structure, which includes a pyrazine ring substituted with amino and cyano groups, and a benzoate ester. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 5-amino-6-cyano-pyrazine with ethyl 4-aminobenzoate under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in a solvent like ethanol or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like hydroxide ions or amines in basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Hydrolyzed products or amides.
Scientific Research Applications
Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate: Known for its unique combination of pyrazine and benzoate structures.
Pyrazole Derivatives: Similar in structure but with different biological activities and applications.
Cyanoacetamide Derivatives: Share the cyano group but differ in their overall structure and reactivity.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
54798-27-5 |
|---|---|
Molecular Formula |
C15H15N5O2 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
ethyl 4-[(5-amino-6-cyanopyrazin-2-yl)methylamino]benzoate |
InChI |
InChI=1S/C15H15N5O2/c1-2-22-15(21)10-3-5-11(6-4-10)18-8-12-9-19-14(17)13(7-16)20-12/h3-6,9,18H,2,8H2,1H3,(H2,17,19) |
InChI Key |
FCGURMPAKAPPSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CN=C(C(=N2)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(3R)-8-bromo-4-[2-(dimethylamino)-2-oxoethyl]-3-methyl-5-oxo-2H-[1]benzofuro[2,3-f][1,4]oxazepine-3-carbonyl]-N-[(1S)-1-phenylethyl]carbamate](/img/structure/B14011277.png)



![1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B14011305.png)


![pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14011331.png)
![6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine](/img/structure/B14011333.png)




![2-Amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14011359.png)
